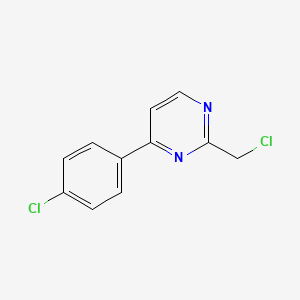![molecular formula C32H22Br2 B12628325 9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene CAS No. 919295-48-0](/img/structure/B12628325.png)
9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene: is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by its unique structure, which includes a biphenyl group, two bromine atoms, and a methylphenyl group attached to a fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Suzuki Coupling: The biphenyl and methylphenyl groups can be introduced via Suzuki coupling reactions. This involves the reaction of the dibromo-fluorene with boronic acid derivatives of biphenyl and methylphenyl in the presence of a palladium catalyst and a base like potassium carbonate.
Purification: The final product is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atoms, converting them into hydrogen atoms or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dehalogenated fluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Photonic Materials: Its unique structure makes it suitable for use in photonic devices, including lasers and optical sensors.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties are exploited in biological imaging and diagnostic applications.
Drug Delivery: Research is ongoing to explore its potential as a carrier for drug delivery systems due to its ability to interact with biological membranes.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mecanismo De Acción
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In organic electronics, it functions by facilitating charge transport and light emission through its conjugated system. In biological applications, its fluorescence properties enable it to act as a probe, binding to specific biomolecules and emitting light upon excitation.
Comparación Con Compuestos Similares
9,9-Dimethyl-2,7-dibromo-9H-fluorene: Similar structure but with dimethyl groups instead of biphenyl and methylphenyl groups.
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Contains diphenyl groups instead of biphenyl and methylphenyl groups.
Uniqueness:
Structural Complexity: The presence of both biphenyl and methylphenyl groups in 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene provides unique electronic and steric properties that differentiate it from other fluorene derivatives.
Enhanced Properties: The combination of these groups enhances the compound’s electronic and optical properties, making it more suitable for specific applications in organic electronics and photonics.
This detailed article provides a comprehensive overview of 9-([1,1’-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
919295-48-0 |
|---|---|
Fórmula molecular |
C32H22Br2 |
Peso molecular |
566.3 g/mol |
Nombre IUPAC |
2,7-dibromo-9-(4-methylphenyl)-9-(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C32H22Br2/c1-21-7-11-24(12-8-21)32(25-13-9-23(10-14-25)22-5-3-2-4-6-22)30-19-26(33)15-17-28(30)29-18-16-27(34)20-31(29)32/h2-20H,1H3 |
Clave InChI |
PERLDGKRJKQXMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)
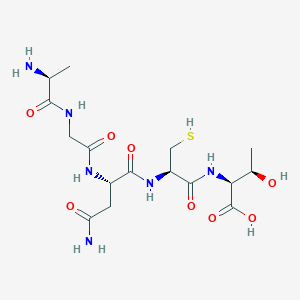
![Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B12628271.png)
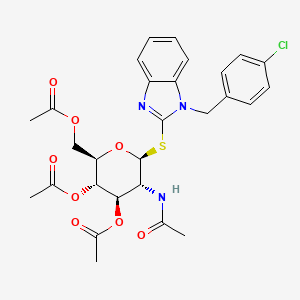
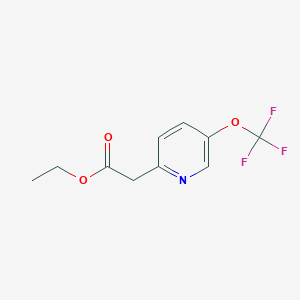
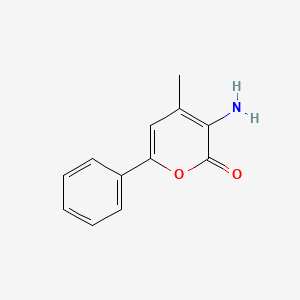
![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![(9E)-4H-Imidazo[4,5-b][1,4]diazocine](/img/structure/B12628321.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
